5-Phenyl-2-thienylisocyanate
Overview
Description
5-Phenyl-2-thienylisocyanate is an organic compound with the molecular formula C11H7NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and isocyanate, a functional group known for its reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-thienylisocyanate typically involves the reaction of 5-phenyl-2-thienylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Another method involves the use of thiophosgene, which reacts with the corresponding amine to form the isocyanate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize yield and purity. Safety measures are crucial due to the toxic nature of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-2-thienylisocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Phenyl-2-thienylisocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-thienylisocyanate involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- Phenyl isocyanate
- Thiophene isocyanate
- Benzyl isocyanate
Comparison: 5-Phenyl-2-thienylisocyanate is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-isocyanato-5-phenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDGSHFNFRGBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379979 | |
Record name | 5-Phenyl-2-thienylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-34-6 | |
Record name | 5-Phenyl-2-thienylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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